molecular formula C21H33N3O2 B12047338 1-(1,1-Dimethylethoxycarbonyl)-4-[1-(phenylmethyl)-4-piperidinyl]piperazine

1-(1,1-Dimethylethoxycarbonyl)-4-[1-(phenylmethyl)-4-piperidinyl]piperazine

Cat. No.: B12047338
M. Wt: 359.5 g/mol
InChI Key: KRMRGKMIOXAVJB-UHFFFAOYSA-N
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Description

tert-Butyl 4-(1-benzylpiperidin-4-yl)piperazine-1-carboxylate, AldrichCPR: is a chemical compound with the molecular formula C21H33N3O2 and a molecular weight of 359.51 g/mol . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers . It is known for its complex structure, which includes a piperazine ring substituted with a benzyl group and a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(1-benzylpiperidin-4-yl)piperazine-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general principles of organic synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a ligand in receptor binding studies.
  • Used in the development of novel pharmaceuticals targeting neurological pathways.

Medicine:

  • Explored for its potential therapeutic effects in treating neurological disorders.
  • Studied for its role in modulating neurotransmitter activity.

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(1-benzylpiperidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound’s piperazine ring can interact with neurotransmitter receptors, modulating their activity and influencing neurological pathways. The benzyl group may enhance the compound’s binding affinity to these targets, while the tert-butyl ester group can affect its pharmacokinetic properties .

Comparison with Similar Compounds

Comparison:

Properties

Molecular Formula

C21H33N3O2

Molecular Weight

359.5 g/mol

IUPAC Name

tert-butyl 4-(1-benzylpiperidin-4-yl)piperazine-1-carboxylate

InChI

InChI=1S/C21H33N3O2/c1-21(2,3)26-20(25)24-15-13-23(14-16-24)19-9-11-22(12-10-19)17-18-7-5-4-6-8-18/h4-8,19H,9-17H2,1-3H3

InChI Key

KRMRGKMIOXAVJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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